4-Methylpiperazine-1-carboperoxoic acid
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Overview
Description
4-Methylpiperazine-1-carboperoxoic acid is an organic compound belonging to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a carboperoxoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperazine-1-carboperoxoic acid typically involves the reaction of 4-methylpiperazine with a suitable peroxoic acid. One common method is the oxidation of 4-methylpiperazine using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperazine-1-carboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form 4-methylpiperazine and other derivatives.
Substitution: The carboperoxoic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
Oxidation: Higher oxidation state products such as 4-methylpiperazine-1-carboxylic acid.
Reduction: 4-Methylpiperazine and its derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Methylpiperazine-1-carboperoxoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methylpiperazine-1-carboperoxoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Oxidative Stress: Inducing oxidative stress in cells, leading to cell damage and apoptosis.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in cellular processes.
Signal Transduction: Modulating signal transduction pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine-1-carbodithioic acid: Similar structure but contains a dithioic acid group instead of a carboperoxoic acid group.
4-Methylpiperazine-1-carboxylic acid: Contains a carboxylic acid group instead of a carboperoxoic acid group.
4-Methylpiperazine-1-carbonyl chloride: Contains a carbonyl chloride group instead of a carboperoxoic acid group.
Uniqueness
4-Methylpiperazine-1-carboperoxoic acid is unique due to its carboperoxoic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
865061-51-4 |
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Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methylpiperazine-1-carboperoxoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-7-2-4-8(5-3-7)6(9)11-10/h10H,2-5H2,1H3 |
InChI Key |
FZEDEUMLMRLVSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)OO |
Origin of Product |
United States |
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